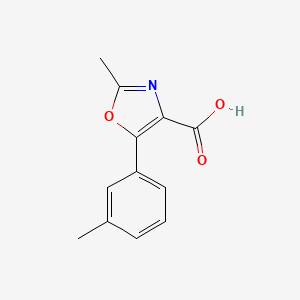
Benzyl 2-(2-hydroxyphenyl)acetate
描述
Benzyl 2-(2-hydroxyphenyl)acetate: is an organic compound with the molecular formula C15H14O3. It is an ester formed from the reaction of benzyl alcohol and 2-hydroxyphenylacetic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: Benzyl 2-(2-hydroxyphenyl)acetate can be synthesized through the esterification of benzyl alcohol with 2-hydroxyphenylacetic acid. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of benzyl 2-hydroxyphenylacetate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: Benzyl 2-(2-hydroxyphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl rings, leading to the formation of various derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under specific conditions
Major Products Formed:
科学研究应用
Benzyl 2-(2-hydroxyphenyl)acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals
作用机制
The mechanism of action of benzyl 2-hydroxyphenylacetate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. For example, it may inhibit certain enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects .
相似化合物的比较
Benzyl acetate: An ester with similar structural features but different functional properties.
2-Hydroxyphenylacetic acid: The parent acid of benzyl 2-hydroxyphenylacetate.
Phenylacetic acid esters: A class of compounds with similar ester functionalities but varying aromatic substituents
Uniqueness: Benzyl 2-(2-hydroxyphenyl)acetate is unique due to the presence of both benzyl and 2-hydroxyphenyl groups, which confer distinct chemical reactivity and biological activity.
属性
分子式 |
C15H14O3 |
|---|---|
分子量 |
242.27 g/mol |
IUPAC 名称 |
benzyl 2-(2-hydroxyphenyl)acetate |
InChI |
InChI=1S/C15H14O3/c16-14-9-5-4-8-13(14)10-15(17)18-11-12-6-2-1-3-7-12/h1-9,16H,10-11H2 |
InChI 键 |
HQKFEUBRVQNYME-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COC(=O)CC2=CC=CC=C2O |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Benzamide,n-(6-chlorothiazolo[4,5-b]pyridin-2-yl)-](/img/structure/B8575085.png)
![4-Oxotricyclo[3.3.1.1~3,7~]decane-1-carbonyl chloride](/img/structure/B8575086.png)
![N-[2-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)ethyl]acetamide](/img/structure/B8575089.png)



![4-Iodobenzo[b]thiophene](/img/structure/B8575114.png)



